REACTION_CXSMILES
|
C(N(CC)CC)C.S(O)(O)(=O)=O.[CH2:13]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([F:28])[C:24]=1[O:25][CH2:26][CH3:27])[C:21]([NH2:29])=[N:20][CH2:19]2)[CH3:14].O>C1(C)C=CC=CC=1>[CH2:13]([O:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([F:28])[C:24]=1[O:25][CH2:26][CH3:27])[C:21]([NH2:29])=[N:20][CH2:19]2)[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was re-extracted with water (1.2 mL)
|
Type
|
ADDITION
|
Details
|
a 5N aqueous solution of sodium hydroxide (0.3 mL) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred on ice
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
dried at room temperature under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C2CN=C(C2=C(C1OCC)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |